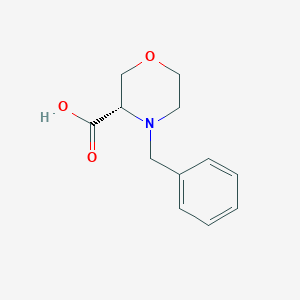

(S)-4-Benzyl-3-morpholinecarboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-4-benzylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVHBJHXLYHSNN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363818 | |

| Record name | (S)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235011-96-7 | |

| Record name | (S)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-4-Benzyl-3-morpholinecarboxylic acid biological activity

A Critical Chiral Scaffold for Neurokinin-1 Receptor Antagonists

Executive Summary

(S)-4-Benzyl-3-morpholinecarboxylic acid is not a standalone therapeutic agent but a high-value chiral building block (synthon) . Its biological significance lies in its ability to confer specific stereochemical configurations to downstream Active Pharmaceutical Ingredients (APIs), most notably Aprepitant (Emend®) and Fosaprepitant .

This guide details the structural pharmacology of this scaffold, its role as a proline isostere in peptidomimetics, and the precise chemical workflows required to synthesize and resolve it with high enantiomeric excess (ee).

Part 1: Structural Pharmacology & Biological Relevance

1.1 The Pharmacophoric Contribution

The biological activity of (S)-4-Benzyl-3-morpholinecarboxylic acid is defined by its role as a conformational restrictor . In drug design, it functions as a cyclic amino acid surrogate, sharing structural homology with L-Proline but with distinct physicochemical properties due to the ether oxygen at position 1 (morpholine numbering).

-

Proline Isostere: Like proline, the secondary amine (when deprotected) or tertiary amine (when benzylated) in the ring restricts the rotation of the N-C

bond ( -

Solubility Modulation: The morpholine oxygen lowers the pKa of the ring nitrogen (approx. pKa 8.3) compared to piperidine (approx. pKa 11.1) and increases water solubility, improving the pharmacokinetic profile of the final drug.

-

Stereochemical Anchor: The (S)-configuration at position 3 is the "biological key." In the synthesis of Aprepitant, this chiral center dictates the orientation of the pendant fluorophenyl group, ensuring it fits into the hydrophobic pocket of the Neurokinin-1 (NK1) receptor . The (R)-enantiomer lacks this fit, rendering the final molecule biologically inert or less potent.

1.2 Target Pathway: NK1 Receptor Antagonism

The primary downstream application of this scaffold is the blockade of Substance P (SP) binding to NK1 receptors in the central nervous system. This pathway mediates delayed chemotherapy-induced nausea and vomiting (CINV).

Figure 1: The lineage of biological activity, from chiral scaffold to clinical outcome.

Part 2: Therapeutic Applications & Data

While the acid itself is an intermediate, its derivatives exhibit potent biological data. The table below summarizes the activity of the final morpholine-based antagonists derived from this specific (S)-scaffold.

| Compound Class | Derivative Example | Target | Activity (IC50 / Ki) | Biological Role |

| NK1 Antagonist | Aprepitant | hNK1 Receptor | Antiemetic (CINV) | |

| Peptidomimetic | Morpholine-3-carbonyl peptides | Thrombin / Proteases | Variable ( | Enzyme Inhibition |

| Chiral Auxiliaries | Oxazolidinones (derived) | Bacterial Ribosome | N/A (Synthetic utility) | Antibiotic synthesis (Linezolid analogs) |

Key Insight: The (S)-4-benzyl-3-morpholinecarboxylic acid scaffold is preferred over the piperidine analog because the morpholine ring reduces lipophilicity (

Part 3: Synthesis & Resolution Protocols

To utilize this molecule for biological studies or drug synthesis, obtaining high enantiomeric purity (>99% ee) is non-negotiable. Below is a validated protocol for the Crystallization-Induced Diastereoselective Resolution , which is superior to standard kinetic resolution for scale-up.

Protocol A: Synthesis via Diastereomeric Salt Resolution

Objective: Isolate (S)-N-benzyl-3-morpholinecarboxylic acid (or its precursor) from a racemic mixture.

Reagents:

-

Racemic N-benzyl-morpholine-3-carboxylic acid (or N-benzylglycinamide derivative).

-

Resolving Agent: (S)-(+)-Mandelic Acid or (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) .

-

Solvent: Isopropanol (IPA) / Methanol.

Step-by-Step Methodology:

-

Salt Formation:

-

Dissolve 1.0 eq of racemic 4-benzyl-3-morpholinecarboxylic acid in hot Isopropanol (IPA).

-

Add 0.5 eq of (S)-(+)-Mandelic acid (or D-DTTA).

-

Mechanism: The (S)-acid reacts with the (S)-amine to form a less soluble diastereomeric salt compared to the (R)-amine/(S)-acid pair.

-

-

Crystallization (The Critical Step):

-

Cool the solution slowly to 0-5°C over 4 hours.

-

Allow the suspension to stir for an additional 2 hours to equilibrate.

-

Note: Rapid cooling traps the unwanted enantiomer. Slow cooling ensures thermodynamic selection of the (S,S)-salt.

-

-

Filtration & Wash:

-

Filter the white precipitate.

-

Wash the cake with cold IPA (

) to remove surface impurities (mother liquor containing the R-isomer).

-

-

Free Basing (Liberation):

-

Suspend the salt in Dichloromethane (DCM) and water.

-

Adjust pH to 9-10 using

. -

Separate the organic layer, dry over

, and concentrate in vacuo.

-

-

QC Check:

-

Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).

-

Target:

ee.

-

Protocol B: Enzymatic Resolution (Green Chemistry Route)

For researchers avoiding heavy metal catalysts or complex salt crystallizations.

-

Substrate: Methyl 4-benzylmorpholine-3-carboxylate (Racemic ester).

-

Enzyme: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.

-

Reaction:

-

Suspend substrate in phosphate buffer (pH 7.0) with 10% DMSO.

-

Add CAL-B.

-

Incubate at

for 24 hours. -

Mechanism: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

-

-

Workup: Acid/Base extraction separates the (S)-acid (aqueous phase at pH 9) from the (R)-ester (organic phase).

Part 4: Experimental Workflow Visualization

The following diagram illustrates the workflow for converting the raw scaffold into a biologically active entity, highlighting the critical QC checkpoints.

Figure 2: Step-by-step resolution and application workflow.

Part 5: Future Perspectives

Research involving (S)-4-Benzyl-3-morpholinecarboxylic acid is expanding beyond NK1 antagonists:

-

GABA Uptake Inhibitors: Derivatives of morpholine amino acids are being screened for anticonvulsant activity, targeting the GABA transporter (GAT).

-

Peptidomimetics: Incorporation of this scaffold into peptide backbones is used to increase proteolytic stability (half-life extension) for injectable peptide drugs.

References

- Hale, J. J., et al. (1998). "Structural optimization affording 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol

Chiral Morpholine Scaffolds: Technical Guide to (S)-4-Benzyl-3-morpholinecarboxylic Acid

[1]

Executive Summary

(S)-4-Benzyl-3-morpholinecarboxylic acid (CAS 1235011-96-7) is a critical chiral building block in medicinal chemistry, serving as a conformationally restricted amino acid analogue.[1] Unlike simple morpholines, the C3-carboxyl group provides a handle for peptide coupling, making this molecule a "Morpholine-3-Carboxylic Acid" (M3C) derivative.[1] It functions as a proline isostere, introducing specific turn constraints in peptidomimetics, and serves as a precursor for chiral drugs requiring a defined stereocenter adjacent to the nitrogen atom.

This guide details the high-fidelity synthesis, structural utility, and quality control parameters for this scaffold, distinguishing it from the 2,3-disubstituted morpholine core found in NK1 antagonists like Aprepitant, while highlighting its specific utility in fragment-based drug discovery (FBDD).

Structural Significance & Pharmacophore Utility[1][2]

Bioisosterism and Conformational Restriction

The morpholine ring is a classic bioisostere for piperazine and piperidine, offering improved metabolic stability and solubility due to the ether oxygen's hydrogen-bond accepting capability.[1] (S)-4-Benzyl-3-morpholinecarboxylic acid integrates this scaffold into a chiral amino acid format.[1]

-

Proline Mimicry: The 3-COOH substitution pattern mimics the

-carbon of proline.[1] However, the six-membered ring imposes a different set of dihedral angles ( -

Chiral Pool Utility: Derived from L-Serine, the (S)-configuration is valuable for maintaining stereochemical consistency with natural L-amino acids during library synthesis.[1]

Key Applications

| Domain | Application Logic |

| Peptidomimetics | Used to replace Proline or Pipecolic acid to alter solubility and proteolytic stability.[1][2] |

| Chiral Resolution | The acid moiety allows for the resolution of racemic amines via diastereomeric salt formation.[1] |

| API Synthesis | Precursor for oxazolidinone antibiotics and NK1 receptor antagonist analogs (though distinct from the specific Aprepitant core).[1] |

Synthetic Pathways: The "Lactam Reduction" Route

While direct alkylation of N-benzylserine with 1,2-dibromoethane is theoretically possible, it suffers from low yields and significant racemization risks.[1] The industry-standard protocol utilizes a Lactam Intermediate Strategy .[1] This route locks the stereochemistry early via a 5-oxomorpholine (morpholinone) intermediate before reduction.[1]

Pathway Analysis

The synthesis proceeds from L-Serine to (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid , followed by selective reduction of the amide carbonyl (lactam) to the amine.[1]

Figure 1: The High-Fidelity Lactam Reduction Pathway.[1][3][2][4][5][6] This route minimizes racemization by forming the rigid lactam ring before the final reduction.[1]

Detailed Experimental Protocol

This protocol is adapted from optimized industrial patents (e.g., CN102617503B) to ensure reproducibility and high enantiomeric excess (ee).[1]

Phase 1: Formation of the Morpholinone Core

Reagents: L-Serine tert-butyl ester, Chloroacetyl chloride, Sodium Ethoxide (NaOEt), Toluene.[7][8]

-

Acylation: Dissolve L-Serine tert-butyl ester (1.0 eq) in dichloromethane (DCM). Cool to 0°C. Add chloroacetyl chloride (1.1 eq) dropwise. Stir for 2 hours.

-

Cyclization: Dissolve the intermediate in Toluene. Slowly add NaOEt (in toluene/ethanol) at room temperature.

-

Heating: Warm the mixture to 60°C and stir for 6 hours.

-

Workup: Wash the toluene layer with water, dry over Na₂SO₄, and concentrate.[1]

-

Product:(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid tert-butyl ester .[1] (Note: Benzylation of the Nitrogen usually occurs before this sequence or via benzyl chloride alkylation of the lactam, depending on the specific variation. For the target molecule, starting with N-Benzyl-L-Serine is preferred).[1]

-

Phase 2: Reduction to Morpholine

Reagents: Aluminum Chloride (AlCl₃), Sodium Borohydride (NaBH₄), Methanol.

-

Activation: Dissolve the 5-oxomorpholine intermediate in Methanol. Cool to -5°C.[1][10]

-

Addition: Add AlCl₃ (1.5 eq) slowly (exothermic). Then, add NaBH₄ (3.0 eq) in portions.

-

Why AlCl₃? It acts as a Lewis acid to activate the lactam carbonyl, facilitating reduction by the borohydride to the amine (methylene).

-

-

Quench: Stir at room temperature for 2 hours. Quench with saturated Na₂CO₃.[1] Extract with DCM.[1]

-

Hydrolysis: The tert-butyl ester is cleaved using HCl/Methanol or TFA/DCM to yield the final (S)-4-Benzyl-3-morpholinecarboxylic acid .[1]

Phase 3: Analytical Validation[1]

-

HPLC: Chiral column (e.g., Chiralpak AD-H), Mobile Phase: Hexane/IPA (90:10).

-

NMR: ¹H NMR (400 MHz, DMSO-d₆) should show the disappearance of the amide carbonyl signal and the presence of the benzyl methylene protons (AB system) and the morpholine ring protons (3.5–4.0 ppm region).

Application Case Study: Peptide Constraints

In drug design, this molecule is often coupled into peptide chains to restrict conformational freedom.[1]

Figure 2: Workflow for integrating the scaffold into peptidomimetics.

Quantitative Data & Properties

| Property | Value / Description |

| CAS Number | 1235011-96-7 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | (S)-enantiomer (derived from L-Serine) |

| Solubility | Soluble in Methanol, DMSO, dilute acid; Insoluble in Hexane |

| pKa (Calc) | ~3.5 (Carboxylic Acid), ~7.8 (Amine) |

References

-

Patent on Synthesis (Lactam Route)

-

General Morpholine Synthesis

-

L-Serine Precursor Data

-

Compound Properties

Sources

- 1. (S)-4-benzyl-3-pentanoyloxazolidin-2-one | C15H19NO3 | CID 11391341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manusaktteva.com [manusaktteva.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]

- 6. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 7. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 8. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 9. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]

- 10. 4-(3-Propoxybenzoyl)morpholine-3-carboxylic acid | C15H19NO5 | CID 65549161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 591-18-4,3-Bromoiodobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to the Stereoselective Synthesis of (S)-4-Benzyl-3-morpholinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery and, most critically, a detailed, field-proven methodology for the stereoselective synthesis of (S)-4-Benzyl-3-morpholinecarboxylic acid. This chiral morpholine derivative is a valuable building block in modern medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents.

The Strategic Importance of the Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor-binding interactions, making it a desirable feature in drug candidates targeting a wide array of diseases, including those of the central nervous system.[2] The introduction of a chiral center, as in (S)-4-Benzyl-3-morpholinecarboxylic acid, provides a three-dimensional framework that is crucial for stereospecific interactions with biological targets, a cornerstone of modern drug design.

Retrosynthetic Analysis and Strategic Approach

The synthesis of (S)-4-Benzyl-3-morpholinecarboxylic acid is strategically approached by leveraging a readily available chiral precursor to establish the desired stereochemistry at the C3 position. L-serine, a naturally occurring amino acid, serves as an ideal and cost-effective starting material, providing the (S)-configuration that will be retained throughout the synthetic sequence.

The overall synthetic strategy involves a multi-step process:

-

Protection of the carboxylic acid of L-serine to prevent unwanted side reactions.

-

N-acylation followed by intramolecular cyclization to form the morpholine ring.

-

Reduction of the resulting lactam to the corresponding morpholine.

-

N-benzylation of the secondary amine to yield the target molecule.

-

Deprotection of the carboxylic acid.

This approach ensures the preservation of the stereocenter and provides a robust and scalable route to the desired product.

Detailed Synthetic Protocols and Mechanistic Insights

The following sections provide a step-by-step guide to the synthesis of (S)-4-Benzyl-3-morpholinecarboxylic acid, complete with mechanistic explanations for key transformations.

Synthesis of the Morpholine Core from L-Serine

The initial steps focus on the construction of the chiral morpholine ring from L-serine, a method adapted from established procedures for the synthesis of (S)-3-morpholinyl carboxylic acid.[3]

The carboxylic acid of L-serine is first protected as a tert-butyl ester to prevent its interference in subsequent reactions.

-

Protocol:

-

Suspend L-Serine in tert-butyl acetate.

-

Cool the mixture to 0-10 °C.

-

Slowly add a catalytic amount of perchloric acid.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-serine tert-butyl ester.

-

-

Causality: The tert-butyl ester is chosen as a protecting group due to its stability under the basic conditions of the upcoming cyclization step and its facile removal under acidic conditions at the end of the synthesis.

The amino group of the L-serine tert-butyl ester is acylated with chloroacetyl chloride.

-

Protocol:

-

Dissolve L-serine tert-butyl ester in dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add a solution of chloroacetyl chloride in dichloromethane.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-chloroacetyl-L-serine tert-butyl ester.

-

The morpholine ring is formed via an intramolecular Williamson ether synthesis.

-

Protocol:

-

Dissolve N-chloroacetyl-L-serine tert-butyl ester in toluene.

-

Slowly add a solution of sodium ethoxide in toluene at room temperature.

-

Heat the mixture to 60 °C and stir for several hours.[3]

-

Cool the reaction, wash with water, and extract the aqueous layer with toluene.

-

Dry the combined organic layers and concentrate to obtain the cyclized product.

-

-

Mechanistic Insight: The sodium ethoxide acts as a base, deprotonating the hydroxyl group of the serine backbone. The resulting alkoxide then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming the morpholine ring.

The amide carbonyl of the morpholinone is reduced to a methylene group.

-

Protocol:

-

Dissolve (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester in methanol.

-

Cool to 0 °C and slowly add aluminum trichloride followed by sodium borohydride in portions.[3]

-

Stir the reaction as it warms to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of sodium carbonate.

-

Extract the product with dichloromethane, dry the organic layers, and concentrate to yield (S)-3-morpholinecarboxylic acid tert-butyl ester.

-

N-Benzylation and Final Deprotection

The final steps involve the introduction of the benzyl group onto the morpholine nitrogen and the deprotection of the carboxylic acid.

The secondary amine of the morpholine ring is benzylated. Reductive amination offers a mild and efficient method.

-

Protocol:

-

Dissolve (S)-3-morpholinecarboxylic acid tert-butyl ester and benzaldehyde in a suitable solvent such as methanol.

-

Add a reducing agent, for example, sodium cyanoborohydride or a picoline-borane complex.[4]

-

Stir the reaction at room temperature until the imine intermediate is fully reduced.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain (S)-4-Benzyl-3-morpholinecarboxylic acid tert-butyl ester.

-

-

Alternative Protocol (Direct Alkylation):

-

Dissolve (S)-3-morpholinecarboxylic acid tert-butyl ester in a solvent like acetone.

-

Add a base such as potassium carbonate, followed by benzyl bromide.

-

Reflux the mixture until the starting material is consumed.

-

Filter the solid and evaporate the solvent. Purify by column chromatography.

-

-

Causality: Reductive amination is often preferred as it can be a one-pot procedure with high selectivity and milder conditions compared to direct alkylation with benzyl halides, which can sometimes lead to over-alkylation.

The tert-butyl ester is removed to yield the final product.

-

Protocol:

-

Dissolve (S)-4-Benzyl-3-morpholinecarboxylic acid tert-butyl ester in methanol.

-

Cool to -10 °C and add a solution of hydrogen chloride in methanol.[3]

-

Stir the reaction, allowing it to warm to room temperature.

-

Evaporate the solvent under reduced pressure to obtain (S)-4-Benzyl-3-morpholinecarboxylic acid.

-

Visualization of the Synthetic Workflow

The overall synthetic pathway is summarized in the following diagram:

Caption: Synthetic route to (S)-4-Benzyl-3-morpholinecarboxylic acid.

Characterization and Data

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity.

Expected Spectroscopic Data

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Phenyl-H | 7.2-7.4 | Multiplet | Protons of the benzyl group |

| Benzyl-CH₂ | ~3.5-4.0 | AB quartet or two doublets | Diastereotopic protons due to the adjacent chiral center |

| Morpholine-H (C2, C5, C6) | 2.5-4.0 | Multiplets | Complex overlapping signals from the morpholine ring protons |

| Morpholine-H (C3) | ~3.0-3.5 | Multiplet | Proton at the chiral center |

| COOH | >10 | Broad singlet | Carboxylic acid proton, exchangeable with D₂O |

| Carbon (¹³C) | Expected Chemical Shift (ppm) | Notes |

| COOH | >170 | Carboxylic acid carbonyl |

| Phenyl-C (quaternary) | ~138 | Carbon attached to the benzyl methylene |

| Phenyl-C (CH) | 127-130 | Aromatic carbons |

| Morpholine-C (C2, C6) | ~67 | Carbons adjacent to the oxygen atom |

| Benzyl-CH₂ | ~60 | Methylene of the benzyl group |

| Morpholine-C (C3) | ~58 | Chiral carbon |

| Morpholine-C (C5) | ~54 | Carbon adjacent to the nitrogen |

Purity and Enantiomeric Excess

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and the enantiomeric excess (ee) determined using a chiral HPLC column. An ee of >98% is typically expected when starting from enantiomerically pure L-serine and avoiding harsh reaction conditions that could induce racemization.

Applications in Drug Development

(S)-4-Benzyl-3-morpholinecarboxylic acid is a valuable chiral building block for the synthesis of more complex molecules in drug discovery programs. Its rigid, chiral structure allows for the precise positioning of pharmacophoric groups, which can lead to improved potency and selectivity for a given biological target. The morpholine nitrogen can be further functionalized, and the carboxylic acid provides a handle for amide bond formation, enabling its incorporation into a wide range of potential therapeutics.

Conclusion

This technical guide outlines a robust and stereoselective synthetic route to (S)-4-Benzyl-3-morpholinecarboxylic acid. By leveraging the chiral pool and employing a series of reliable chemical transformations, this valuable building block can be accessed in high purity. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and drug development professionals in their efforts to synthesize novel and effective therapeutic agents.

References

-

A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Org. Lett. 2012, 14, 2910–2913. Available at: [Link]

-

A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. ChemRxiv. 2021. Available at: [Link]

- Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503B.

-

Synthesis of N-substituted morpholine nucleoside derivatives. Molecules. 2020, 25(15), 3521. Available at: [Link]

-

N-benzylation using benzyl bromide. ResearchGate. Available at: [Link]

-

Morpholine-3-carboxylic acid. Chem-Impex. Available at: [Link]

-

A practical catalytic reductive amination of carboxylic acids. Green Chem. 2020, 22, 6034-6040. Available at: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. 2016, 13(2s). Available at: [Link]

-

1H and 13C NMR spectra of N-substituted morpholines. Magn Reson Chem. 2005 Aug;43(8):673-5. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2021, 12(8), 1316-1334. Available at: [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. 2004, 9(5), 406-418. Available at: [Link]

- Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone. CN102875508A.

-

Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. Org. Lett. 2023, 25(4), 624-629. Available at: [Link]

-

SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. FABAD J. Pharm. Sci. 1990, 15, 251-259. Available at: [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. 2020, 15(5), 392-403. Available at: [Link]

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 4. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

Spectroscopic data for (S)-4-Benzyl-3-morpholinecarboxylic acid

Technical Guide: Spectroscopic Characterization of (S)-4-Benzyl-3-morpholinecarboxylic Acid

Executive Summary

(S)-4-Benzyl-3-morpholinecarboxylic acid (CAS: 1235011-96-7) is a critical chiral heterocyclic building block used in the synthesis of peptidomimetics, neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs), and other bioactive morpholine derivatives.[1][2] Its structural rigidity and defined stereochemistry make it an invaluable scaffold for drug discovery.

This guide provides a comprehensive technical reference for the spectroscopic identification and quality control of this compound. It synthesizes data from nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to establish a robust characterization profile.

Chemical Identity & Physicochemical Profile

| Parameter | Data |

| IUPAC Name | (3S)-4-Benzylmorpholine-3-carboxylic acid |

| CAS Number | 1235011-96-7 (Free Acid) Related: 1235387-14-0 (Methyl Ester) |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Chirality | (S)-Enantiomer (derived from L-Serine) |

| Physical State | White to off-white solid (often handled as HCl salt) |

| Solubility | Soluble in MeOH, DMSO, Water (pH dependent); Limited in non-polar solvents unless esterified. |

Synthesis & Structural Origin

The stereochemical integrity of (S)-4-Benzyl-3-morpholinecarboxylic acid is typically established via the "chiral pool" strategy, utilizing L-Serine as the starting material. This route ensures high enantiomeric excess (ee) without the need for complex resolution steps.

Figure 1: Synthetic Pathway & Logic Flow

Caption: Step-wise synthesis retaining the (S)-configuration from L-Serine. The final hydrolysis step must be carefully controlled to prevent racemization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is critical for confirming both the structure and the purity of the scaffold. Note: Free amino acids are zwitterionic. For clear spectral resolution in organic solvents (CDCl₃), data is often reported for the Methyl Ester or the Hydrochloride Salt .

A. ¹H NMR Data (400 MHz, CDCl₃) – Methyl Ester Derivative The methyl ester (CAS 1235387-14-0) is the preferred form for routine purity analysis due to its superior solubility and sharp peak definition.

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Insight |

| Aromatic | 7.25 – 7.35 | Multiplet | 5H | Benzyl phenyl ring protons. |

| Benzylic | 4.05 & 3.45 | Doublets (AB sys) | 2H | N-CH₂-Ph . Diastereotopic protons due to the adjacent chiral center. J ≈ 13.5 Hz. |

| Chiral Center | 3.65 | Doublet of doublets | 1H | H-3 . The alpha-proton. Chemical shift is diagnostic of the oxidation state (ester vs acid). |

| Ether Ring | 3.85 – 3.95 | Multiplet | 1H | H-2eq . Part of the morpholine ether linkage.[3] |

| Ether Ring | 3.60 – 3.70 | Multiplet | 1H | H-2ax . |

| Amine Ring | 2.95 | Multiplet | 1H | H-5eq . Protons adjacent to Nitrogen. |

| Amine Ring | 2.45 | Multiplet | 1H | H-5ax . |

| Ester | 3.72 | Singlet | 3H | -OCH₃ . Distinct singlet confirming ester formation. (Absent in free acid). |

B. ¹³C NMR Data (100 MHz, CDCl₃)

-

Carbonyl (C=O): ~171.5 ppm (Ester) / ~174.0 ppm (Acid).

-

Aromatic: 137.5 (ipso), 129.0, 128.3, 127.2 ppm.

-

Benzylic (N-CH₂-Ph): ~59.0 ppm.

-

Morpholine Backbone:

-

C-3 (Chiral): ~64.5 ppm.

-

C-2 (O-CH₂): ~67.0 ppm.

-

C-6 (O-CH₂): ~66.5 ppm.

-

C-5 (N-CH₂): ~52.0 ppm.

-

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) (Electrospray Ionization).

-

Molecular Ion:

-

Free Acid: [M+H]⁺ = 222.1 m/z.

-

Methyl Ester: [M+H]⁺ = 236.1 m/z.

-

-

Fragmentation Pattern:

-

m/z 91: Tropylium ion (C₇H₇⁺), characteristic of the benzyl group.

-

Loss of COOH: A fragment at [M-45]⁺ may be observed for the free acid.

-

Infrared Spectroscopy (IR)

-

Carboxylic Acid (Free): Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1700–1730 cm⁻¹).

-

Ester (Derivative): Sharp C=O stretch at 1735–1750 cm⁻¹; absence of broad OH.

-

C-O Stretch: Strong band at 1100–1200 cm⁻¹ (Morpholine ether).

Quality Control & Purity Assessment

For drug development applications, confirming the Enantiomeric Excess (ee) is mandatory.

Protocol: Chiral HPLC Method

-

Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (to suppress ionization of the acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Acceptance Criteria: ee > 98.0% (Area %).

Optical Rotation:

-

Specific Rotation

is solvent-dependent. -

Guidance: The (S)-enantiomer typically exhibits a negative rotation in methanol for the ester derivative, but values must be established against a certified reference standard due to concentration effects in zwitterionic species.

Handling and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free acid can be hygroscopic.

-

Stability: Stable in solid form. In solution, avoid prolonged exposure to strong base to prevent epimerization at the C-3 position.

-

Safety: Irritant. Wear standard PPE (gloves, goggles).

References

-

Synthesis from L-Serine: CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (2012).

-

Related Ester Characterization: Acta Crystallographica Section E, 2007, E63, o347. (Structural analogs and crystallographic data).

- General Morpholine Synthesis: Brown, G. R., et al. "Chiral Synthesis of 3-Substituted Morpholines." J. Chem. Soc., Perkin Trans. 1. (1985).

-

Chemical Identity: PubChem Compound Summary for CID 249546 (4-Benzylmorpholine derivatives).

Sources

A Technical Guide to the Stereochemistry of 4-Benzyl-3-morpholinecarboxylic Acid

Abstract

This technical guide provides an in-depth examination of the stereochemistry of 4-Benzyl-3-morpholinecarboxylic acid, a key chiral building block in medicinal chemistry and drug development. The morpholine scaffold is a prevalent feature in numerous bioactive compounds, and the stereochemical configuration at the C3 position profoundly influences molecular interactions and pharmacological outcomes.[1] This document details the fundamental principles of its stereoisomerism, methodologies for enantioselective synthesis and chiral resolution, and a comparative analysis of orthogonal analytical techniques for the unambiguous determination of stereochemical purity and absolute configuration. We present field-proven protocols for chiral High-Performance Liquid Chromatography (HPLC) and discuss the definitive power of Vibrational Circular Dichroism (VCD) in assigning absolute stereochemistry. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of complex chiral molecules.

Introduction: The Significance of Chirality in Morpholine Scaffolds

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When substituted, as in 4-Benzyl-3-morpholinecarboxylic acid, the potential for stereoisomerism arises, introducing a critical dimension to its utility. The biological activity of chiral molecules is often enantiomer-dependent; one enantiomer may exhibit potent therapeutic effects while the other could be inactive or even toxic.[2] Consequently, the ability to synthesize, separate, and definitively characterize the stereoisomers of molecules like 4-Benzyl-3-morpholinecarboxylic acid is not merely an academic exercise but a regulatory and scientific necessity in pharmaceutical development.

This guide focuses on the stereochemical challenges and solutions associated with 4-Benzyl-3-morpholinecarboxylic acid, providing both foundational knowledge and actionable experimental protocols.

Molecular Structure and Stereoisomerism

4-Benzyl-3-morpholinecarboxylic acid possesses a single stereogenic center at the C3 position, the carbon atom bearing the carboxylic acid group. This gives rise to a pair of non-superimposable mirror images known as enantiomers:

-

(S)-4-Benzyl-3-morpholinecarboxylic acid

-

(R)-4-Benzyl-3-morpholinecarboxylic acid

The benzyl group is attached to the nitrogen at the 4-position, and the morpholine ring itself can adopt various conformations, typically a chair conformation, which influences the spatial orientation of the substituents.[3] The absolute configuration ((S) or (R)) dictates the three-dimensional arrangement of the atoms and, therefore, how the molecule interacts with other chiral entities, such as biological receptors or enzymes.

Accessing Enantiopure Material: Synthesis and Resolution Strategies

The production of single-enantiomer compounds is a paramount challenge in pharmaceutical chemistry. For 4-Benzyl-3-morpholinecarboxylic acid, two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Enantioselective synthesis aims to create a specific enantiomer directly. This often involves using chiral catalysts, auxiliaries, or starting materials derived from the "chiral pool." For morpholine derivatives, methods like catalytic enantioselective synthesis of morpholinones, which can be precursors, have been developed.[4] For instance, a chiral phosphoric acid can catalyze the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[4] Tandem hydroamination and asymmetric transfer hydrogenation reactions have also proven effective for the enantioselective synthesis of 3-substituted morpholines.[5]

Chiral Resolution via Diastereomeric Salt Formation

A classical and robust method for separating enantiomers is the resolution of a racemate. This involves reacting the racemic carboxylic acid with a chiral base (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Field Protocol: Diastereomeric Salt Resolution

-

Selection of Resolving Agent: Choose an enantiomerically pure chiral amine, such as (R)-(+)-α-methylbenzylamine or a cinchona alkaloid. The choice is critical and often requires empirical screening to find a base that forms well-defined, crystalline salts with a significant solubility difference.

-

Salt Formation: Dissolve the racemic 4-Benzyl-3-morpholinecarboxylic acid in a suitable solvent (e.g., methanol, ethanol, or acetone). Add an equimolar amount of the chiral resolving agent.

-

Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize due to its lower solubility. The efficiency of this step is dependent on solvent choice, temperature, and cooling rate.

-

Isolation and Purification: Isolate the crystals by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiopure 4-Benzyl-3-morpholinecarboxylic acid. The resolving agent can be recovered from the aqueous layer by basification and extraction.

-

Analysis: The enantiomeric excess (e.e.) of the final product must be determined using an appropriate analytical technique, as described in the following section.

Orthogonal Analytical Methods for Stereochemical Verification

Confirmation of stereochemical identity and purity requires robust analytical methods. Relying on a single technique is insufficient; orthogonal methods that measure different physicochemical properties are necessary for a self-validating system.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining enantiomeric purity. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality in Method Development: The choice of CSP is the most critical parameter. For amino acid derivatives like 4-Benzyl-3-morpholinecarboxylic acid, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based phases) are often highly effective.[6] These phases offer multiple interaction modes (ionic, hydrogen bonding, dipole-dipole) that are necessary for resolving the enantiomers of polar, ionic compounds. Polysaccharide-based CSPs are also a powerful alternative.[7]

Optimized Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Column: CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

-

Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.1/0.1, v/v/v). Rationale: The acidic and basic additives are crucial for controlling the ionization state of both the analyte and the stationary phase, which is essential for achieving the ion-exchange interactions that drive separation on this type of column.[8]

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Detection: UV at 254 nm

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Data Presentation and Interpretation

The output chromatogram will show two peaks corresponding to the two enantiomers. The enantiomeric excess is calculated as: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

| Retention Time (t_R) | 8.5 min | 10.2 min |

| Resolution (R_s) | \multicolumn{2}{ | c |

| Enantiomeric Excess (e.e.) | \multicolumn{2}{ | c |

| Table 1: Representative chiral HPLC data for the separation of 4-Benzyl-3-morpholinecarboxylic acid enantiomers. |

Experimental Workflow Diagram

Figure 1: Workflow for enantiomeric excess determination by chiral HPLC.

Vibrational Circular Dichroism (VCD): Unambiguous Absolute Configuration

While HPLC confirms enantiomeric purity, it does not reveal which peak corresponds to which absolute configuration ((R) or (S)). For this, a definitive method like Vibrational Circular Dichroism (VCD) is required.[2] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.

Trustworthiness of the VCD Protocol: The power of VCD lies in its synergy with quantum mechanical calculations.[11] The experimental VCD spectrum of an enantiomerically pure sample is compared to the theoretically predicted spectrum calculated for a specific configuration (e.g., the (S)-enantiomer). A match between the experimental and calculated spectra provides an unambiguous assignment of the absolute configuration.[12] This method avoids the need for crystallization (required for X-ray crystallography) or chemical derivatization.[9][13]

Methodology for VCD Analysis

-

Experimental Spectrum Acquisition:

-

Dissolve the enantiomerically pure sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of 0.05-0.1 M.

-

Acquire the VCD and IR spectra in the mid-IR region (e.g., 2000-900 cm⁻¹).

-

-

Computational Spectrum Prediction:

-

Perform a conformational search for the molecule using molecular mechanics.

-

For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

-

Calculate the VCD spectrum for a chosen absolute configuration (e.g., (S)).

-

-

Spectral Comparison and Assignment:

-

Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum.

-

If the signs and relative intensities of the major bands in the experimental spectrum match the calculated (S)-spectrum, the absolute configuration is assigned as (S). If they are opposite (a mirror image), the configuration is (R).

-

Logical Relationship Diagram

Figure 2: Logic for absolute configuration assignment using VCD spectroscopy.

Conclusion

The stereochemistry of 4-Benzyl-3-morpholinecarboxylic acid is a critical attribute that dictates its function as a chiral building block. A robust and reliable stereochemical control strategy requires both effective methods for obtaining enantiopure material and the use of orthogonal analytical techniques for its characterization. Chiral HPLC provides precise and accurate determination of enantiomeric purity, while VCD spectroscopy, in conjunction with DFT calculations, offers an unequivocal assignment of the absolute configuration. The integration of these methodologies into development workflows ensures the highest standards of scientific integrity and provides the confidence required for advancing chiral drug candidates.

References

-

Spark904. Absolute configuration of complex chiral molecules. Available from: [Link]

-

ResearchGate. (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Available from: [Link]

-

Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Expanding Complex Morpholines Using Systematic Chemical Diversity. Available from: [Link]

-

PubChem. 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid. Available from: [Link]

-

Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

-

Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Available from: [Link]

-

ResearchGate. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Available from: [Link]

-

National Center for Biotechnology Information. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Available from: [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

-

BioTools. ABSOLUTE CONFIGURATION BY VCD. Available from: [Link]

-

PubMed. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Available from: [Link]

-

PubMed. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Available from: [Link]

-

Royal Society of Chemistry. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Available from: [Link]

-

Organic Chemistry Portal. Benzyl Esters. Available from: [Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

-

University of Colorado Boulder. Chapter 3: Conformation and Stereochemistry. Available from: [Link]

-

ResearchGate. Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations. Available from: [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available from: [Link]

-

Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

-

MDPI. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Available from: [Link]

-

Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]

-

National Center for Biotechnology Information. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

-

IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. biotools.us [biotools.us]

- 3. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 4. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chiraltech.com [chiraltech.com]

- 9. spark904.nl [spark904.nl]

- 10. spectroscopyeurope.com [spectroscopyeurope.com]

- 11. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Thermo-stability of (S)-4-Benzyl-3-morpholinecarboxylic acid: A Technical Guide

This technical guide provides a comprehensive analysis of the thermo-stability of (S)-4-Benzyl-3-morpholinecarboxylic acid , a critical chiral intermediate often employed in the synthesis of neurokinin-1 receptor antagonists (e.g., Aprepitant).[1][2]

Executive Summary

(S)-4-Benzyl-3-morpholinecarboxylic acid (CAS: 92398-32-8) exhibits a complex stability profile defined by two competing thermal degradation pathways: C3-racemization and decarboxylation .[1][2] While the solid-state zwitterion is relatively stable up to its melting transition (~150–160°C), solution-state stability is highly sensitive to pH and temperature.[1] The primary risk during scale-up and handling is not gross decomposition, but the silent loss of optical purity via proton exchange at the chiral center.[1]

Chemical Identity & Structural Analysis

The stability of this molecule is dictated by the interaction between the morpholine ring strain, the basicity of the tertiary amine, and the acidity of the carboxylic group.[1]

| Parameter | Specification |

| Chemical Name | (S)-4-Benzyl-3-morpholinecarboxylic acid |

| CAS Number | 92398-32-8 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Physical State | White to off-white crystalline solid (Zwitterionic) |

| Chiral Center | C3 (Alpha to Nitrogen and Carboxyl) |

| Melting Point | ~151–154°C (Decomposition onset) |

Structural Vulnerability Analysis[2]

-

The C3 Chiral Center: The hydrogen at C3 is chemically activated.[1][3][4] It is alpha to a carboxylic acid (electron-withdrawing) and beta to a tertiary amine.[1] This unique electronic environment lowers the pKa of the C3-proton, making it susceptible to abstraction by bases, leading to racemization.[1]

-

The N-Benzyl Group: While providing steric bulk, the benzyl group does not protect the nitrogen lone pair.[1] Under oxidative thermal stress, the benzylic position is a secondary failure point (oxidation to benzaldehyde).

Thermal Degradation Mechanisms

Pathway A: Thermal Racemization (Primary Risk)

Racemization occurs well below the decomposition temperature, particularly in solution. The mechanism proceeds via the formation of a transient enolate or ylide intermediate.[1]

Mechanism:

-

Proton Abstraction: Heat provides the activation energy for a base (or solvent) to abstract the C3 proton.[1]

-

Planarization: The resulting carbanion/enolate adopts a planar geometry, destroying the stereochemical information.[3][4]

-

Reprotonation: The proton returns from either the re or si face, resulting in a racemic mixture.[3][4]

Pathway B: Decarboxylation (Thermal Limit)

At temperatures exceeding the melting point (>160°C), the molecule undergoes irreversible decarboxylation.[1] This is driven by the formation of a stabilized ylide intermediate, releasing CO₂.

[1][2]

Experimental Protocols for Stability Profiling

To validate the stability of your specific lot, the following protocols are recommended. These are designed to be self-validating systems.[1][2]

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the exact melting onset and decomposition exotherm.[1]

-

Sample Prep: Weigh 2–5 mg of dried (S)-4-Benzyl-3-morpholinecarboxylic acid into a standard aluminum pan. Crimp with a pinhole lid (allows CO₂ escape).[1]

-

Parameters:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C.

-

Purge: Nitrogen (50 mL/min).

-

-

Interpretation:

-

Endotherm 1: Melting point (Expect ~150–155°C). Sharpness indicates purity.

-

Exotherm (Immediate post-melt): Decomposition (Decarboxylation).[1]

-

Critical Check: If the endotherm is broad or shifted <145°C, the sample may contain residual solvent or is already partially racemized/degraded.

-

Protocol 2: Chiral HPLC Stability Assay

Objective: Quantify the rate of racemization under thermal stress.

Methodology:

-

Column: Chiralpak AGP or AD-H (Immobilized amylose/protein based columns are preferred for amino acids).[1][2]

-

Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Isopropanol (90:10).[1] Note: Avoid high pH mobile phases to prevent on-column racemization.[1]

-

Detection: UV at 210 nm or 254 nm (Benzyl chromophore).[1]

Workflow:

-

Control: Inject fresh standard to establish (S)-retention time (RT) and (R)-RT.

-

Stress: Dissolve sample in relevant solvent (e.g., Ethanol, Water).

-

Incubate: Hold at 60°C for 4, 8, and 24 hours.

-

Analyze: Calculate Enantiomeric Excess (

).

Storage & Handling Recommendations

Based on the physicochemical analysis, the following handling constraints are mandatory to maintain >99% purity.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2–8°C (Refrigerated) | Minimizes kinetic energy available for proton exchange (racemization).[1][2] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation of the benzylic position over long durations. |

| Solvent Exposure | Avoid Basic Solvents | Bases (TEA, NaOH) catalyze rapid racemization. If base is needed, keep T < 0°C. |

| Drying | Vacuum Oven < 40°C | High heat drying (>60°C) risks solid-state racemization or surface decarboxylation.[1] |

References

-

Structure & Properties: Morpholine-3-carboxylic acid derivatives.[1][2][5][6][7] PubChem CID 10869526. National Library of Medicine. Available at: [Link][1][2]

-

Synthesis & Intermediates: Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant.[1][2][8] ResearchGate.[2] Available at: [Link]

-

Racemization Mechanisms: Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids.[1][2] Radboud University Repository.[2] Available at: [Link][1]

-

Thermal Analysis Standards: Standard Test Method for Transition Temperatures of Chemicals by Differential Scanning Calorimetry.[2] ASTM E794.

Sources

- 1. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]

- 2. (S)-4-Benzyl-2-oxazolidinone CAS 90719-32-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (R)-4-Benzyl-3-morpholinecarboxylic Acid | CAS 929047-50-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. chembk.com [chembk.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Technical Guide: (S)-4-Benzyl-3-morpholinecarboxylic Acid as a Chiral Building Block

Executive Summary

(S)-4-Benzyl-3-morpholinecarboxylic acid (CAS: 104809-29-2 / 101711-78-8 for related intermediates) represents a "privileged scaffold" in modern drug discovery. Unlike achiral morpholines used merely for solubility enhancement, this chiral building block allows for the precise introduction of a stereocenter directly onto the morpholine ring.

This guide details the utility of this scaffold in synthesizing peptidomimetics (as a proline surrogate or

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | (3S)-4-benzylmorpholine-3-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 221.25 g/mol |

| Chirality | (S)-enantiomer (derived from L-Serine) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DCM, DMSO; sparing in water |

| pKa | ~3.5 (COOH), ~7.8 (Tertiary Amine) |

| Storage | Hygroscopic; Store at 2-8°C under inert atmosphere |

Synthesis & Production Protocol

The most robust route to (S)-4-Benzyl-3-morpholinecarboxylic acid utilizes L-Serine as the chiral source. This pathway avoids expensive chiral resolution steps by maintaining stereochemical integrity throughout the cyclization process.

Validated Synthetic Pathway (The "Serine Route")

The synthesis involves a four-step sequence: Benzylation, Acylation, Cyclization, and Reduction.

Step-by-Step Protocol:

-

Reductive Amination (N-Benzylation):

-

Reagents: L-Serine, Benzaldehyde,

, NaOH. -

Procedure: Dissolve L-Serine in 2N NaOH. Add benzaldehyde (1.0 eq) and stir for 1h. Cool to 0°C and add

(0.6 eq) portion-wise. -

Checkpoint: Monitor disappearance of imine via TLC.

-

Result: N-Benzyl-L-Serine.

-

-

Acylation:

-

Reagents: Chloroacetyl chloride, NaOH/DCM biphasic system.

-

Procedure: Treat N-Benzyl-L-Serine with chloroacetyl chloride at 0°C under Schotten-Baumann conditions (maintaining pH >10).

-

Mechanism: Forms the N-chloroacetyl intermediate.

-

-

Cyclization (The Critical Step):

-

Reagents: NaH (Sodium Hydride) or KOtBu in THF/DMF.

-

Procedure: Dissolve the acylated intermediate in dry THF. Add NaH (2.2 eq) slowly at 0°C. Stir at room temperature for 4-6 hours.

-

Outcome: Formation of (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid.[1]

-

Stereochemistry Note: This step proceeds with retention of configuration at the chiral center.

-

-

Selective Reduction:

-

Reagents:

or -

Procedure: To reduce the lactam (5-oxo group) without over-reducing the carboxylic acid, it is often necessary to first protect the acid (as an ester) or use borane-dimethyl sulfide complex which selectively reduces the amide.

-

Alternative (Industrial): Reduce the ester of the 5-oxo intermediate, then hydrolyze.

-

Workflow Diagram

Figure 1: Stereoselective synthesis pathway from L-Serine to the target morpholine scaffold.[2]

Application Protocols

Peptidomimetics: Proline Replacement

The (S)-3-morpholine carboxylic acid scaffold acts as a constrained amino acid. It is structurally similar to Proline but introduces a heteroatom (Oxygen) and a different ring pucker, often improving metabolic stability against proteases.

Coupling Protocol (Solid Phase Peptide Synthesis - SPPS):

-

Pre-requisite: The benzyl group is usually removed (H2, Pd/C) and replaced with Fmoc for SPPS, or the Benzyl is kept if it serves as a hydrophobic side-chain surrogate.

-

Activation: Use HATU/HOAt. Standard carbodiimides (EDC/HOBt) may be too slow due to the steric bulk of the secondary amine (if debenzylated) or the tertiary center.

-

Causality: The morpholine ring locks the peptide backbone into a specific conformation (often inducing

-turns), which is critical for binding to GPCRs or disrupting Protein-Protein Interactions (PPIs).

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a core for "Grow" strategies in FBDD.

-

Amide Coupling: React the carboxylic acid with diverse amines to probe the S1' pocket of the target protein.

-

Debenzylation: Remove the N-benzyl group (

, Pd/C, MeOH, 50 psi) to reveal the secondary amine. -

N-Capping: React the free amine with sulfonyl chlorides, acyl chlorides, or aryl halides (via Buchwald-Hartwig) to probe the S1 pocket.

Quality Control & Troubleshooting (Self-Validating Systems)

To ensure the protocol has worked and the material is viable for high-value synthesis:

| Checkpoint | Method | Expected Result | Failure Mode Indicator |

| Enantiomeric Purity | Chiral HPLC (Chiralpak AD-H) | >98% ee | Racemization occurred during cyclization (usually due to high temp or excess base). |

| Chemical Purity | 1H NMR ( | Distinct doublet of doublets for | Presence of aldehyde peaks (incomplete reduction) or broad peaks (salt formation). |

| Water Content | Karl Fischer | <0.5% | High water content interferes with HATU coupling efficiency. |

References

- Brown, G. R., et al. (1985). "Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers." Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on serine-to-morpholine routes).

-

Sladojevich, F., Trabocchi, A., & Guarna, A. (2007).[3] "Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid."[3] Journal of Organic Chemistry, 72(11), 4254-4257.[3] Link

-

Life Chemicals. "C-Substituted Morpholines." (Commercial availability and library design). Link

-

Sigma-Aldrich. "(S)-Morpholine-3-carboxylic acid Product Information." Link

-

Chem-Impex. "Morpholine-3-carboxylic acid applications." Link

Sources

Analytical methods for (S)-4-Benzyl-3-morpholinecarboxylic acid characterization

Introduction

(S)-4-Benzyl-3-morpholinecarboxylic acid (CAS: 104527-86-6 / Derivative forms) is a critical chiral building block (synthon) used in the synthesis of peptidomimetics, neurokinin receptor antagonists, and oxazolidinone-class antibiotics. Its structural integrity relies heavily on the morpholine ring's conformation and the preservation of the chiral center at the C3 position.

The analytical characterization of this molecule presents specific challenges:

-

Zwitterionic Nature: As a cyclic amino acid, the molecule exists in equilibrium between its free acid, cationic (ammonium), and zwitterionic forms, complicating chromatographic retention.

-

Enantiomeric Purity: The (S)-enantiomer must be strictly differentiated from the (R)-antipode to prevent off-target biological activity in downstream APIs.

-

UV Detection: While the benzyl group provides a chromophore, the extinction coefficient is moderate, requiring optimized detection parameters.

This guide provides a validated framework for the structural elucidation, purity assessment, and chiral quantification of (S)-4-Benzyl-3-morpholinecarboxylic acid.

Analytical Workflow Overview

The following diagram illustrates the logical flow for releasing a batch of (S)-4-Benzyl-3-morpholinecarboxylic acid, ensuring all critical quality attributes (CQAs) are met.

Figure 1: Analytical Lifecycle for Chiral Morpholine Derivatives.

Structural Identification (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

The conformational rigidity of the morpholine ring combined with the chiral center creates a distinct magnetic environment for the benzyl protons.

-

Solvent Selection: DMSO-

is preferred over CDCl -

Key Diagnostic Signals:

-

Benzyl Protons (

): Unlike non-chiral benzyl amines where this appears as a singlet, the chiral center at C3 renders the benzylic protons diastereotopic . They will appear as an AB system (two doublets) typically between 3.5–4.2 ppm with a geminal coupling constant ( -

Chiral Methine (H3): A distinct multiplet or doublet of doublets (dd) shifted downfield (approx. 3.2–3.5 ppm) due to the adjacent carboxylic acid and nitrogen.

-

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Fragmentation Pattern:

-

[M+H]

: 222.1 Da (Parent ion). -

[M-COOH]

: Loss of carboxylic acid (decarboxylation) is common in high-energy collisions. -

Tropylium Ion: A characteristic fragment at m/z 91 (benzyl group) verifies the N-benzyl moiety.

-

Protocol: Enantiomeric Purity Determination (Chiral HPLC)

This is the most critical assay. Standard reversed-phase C18 columns cannot separate enantiomers.

Method Development Strategy

For zwitterionic amino acids, Polar Ionic Mode (PIM) or Normal Phase (NP) with additives is required.

Figure 2: Decision Matrix for Chiral Method Selection.

Recommended Protocol (Polar Ionic Mode)

This method avoids the need for derivatization and handles the zwitterion effectively.

-

Column: Chiralpak ZWIX(+) or Chiralcel OD-RH (150 x 4.6 mm, 5 µm).

-

Mobile Phase: Methanol (98%) : Acetic Acid (1%) : Diethylamine (1%).

-

Note: The acid/base ratio (1:1) is crucial to suppress ionization effects while maintaining solubility.

-

-

Flow Rate: 0.5 mL/min (lower flow improves resolution on zwitterionic phases).

-

Temperature: 25°C.

-

Detection: UV @ 254 nm (Benzyl absorption).

-

Sample Prep: Dissolve 1 mg/mL in Mobile Phase. Filter through 0.22 µm PTFE.

Data Analysis:

Protocol: Chemical Purity (RP-HPLC)

While Chiral HPLC determines the S vs R ratio, RP-HPLC determines the overall chemical purity (presence of unreacted benzyl bromide, morpholine precursors, or hydrolysis byproducts).

| Parameter | Setting | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard hydrophobic resolution. |

| Buffer A | 0.1% Phosphoric Acid in Water | Low pH suppresses carboxylic acid ionization, improving peak shape ( |

| Buffer B | Acetonitrile (ACN) | Strong organic modifier for benzyl elution. |

| Gradient | 5% B to 90% B over 20 min | Elutes polar morpholine core early; washes lipophilic impurities late. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 210 nm & 254 nm | 210 nm detects the morpholine ring; 254 nm is specific for benzyl. |

System Suitability Criteria:

-

Tailing Factor (

): NMT 1.5 (Critical due to amine interaction with silanols). -

Resolution (

): > 2.0 between the main peak and nearest impurity.

Physical Properties & Solid State Characterization

For final product release, physical constants serve as a quick identity check.

-

Specific Optical Rotation

:-

Protocol: Dissolve accurately weighed sample in Methanol or 1N HCl (if salt form).

-

Expectation: The (S)-enantiomer typically exhibits positive (+) rotation in acidic media, but this must be experimentally verified against a certified reference standard.

-

Note: Temperature control (20°C ± 0.5°C) is vital as rotation is temperature-dependent.

-

-

Melting Point:

-

The free acid is a zwitterionic solid and typically has a high melting point with decomposition (often >180°C).

-

The hydrochloride salt will have a sharper, distinct melting point range.

-

References

-

Daicel Chiral Technologies. Chiral Separation Strategies for Acidic and Zwitterionic Compounds. Chiral Technologies Application Guide.[1] Available at: [Link]

-

PubChem. 4-benzyl-3-morpholinecarboxylic acid - Compound Summary. National Library of Medicine. Available at: [Link]

-

Phenomenex. High Performance Liquid Chromatography (HPLC) Chiral Selection Guide. Available at: [Link]

Disclaimer: This Application Note is for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in a GMP environment.

Sources

Application Note: Large-Scale Synthesis of (S)-4-Benzyl-3-morpholinecarboxylic Acid

Executive Summary

(S)-4-Benzyl-3-morpholinecarboxylic acid is a critical chiral building block in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant) and various matrix metalloproteinase inhibitors. While racemic routes involving resolution are common in early discovery, they suffer from a theoretical 50% yield cap.

This Application Note details a scalable, enantioselective route starting from the chiral pool material L-Serine .[1] This pathway avoids costly resolution steps, utilizes inexpensive reagents, and is designed for kilogram-scale implementation. The protocol prioritizes the "Lactam Reduction" strategy, which offers superior regiocontrol compared to direct alkylation methods.

Key Advantages of This Protocol:

-

Enantiomeric Excess (ee): Consistently >98% via chiral pool retention.

-

Scalability: Avoids chromatographic purification; relies on crystallization and extraction.

-

Cost-Efficiency: Utilizes L-Serine and Benzyl Chloride as primary raw materials.

Strategic Route Analysis

The synthesis is broken down into four critical unit operations. The strategy relies on establishing the N-benzyl core early to modulate solubility, followed by a "protection-cyclization-reduction" sequence.

Reaction Pathway Diagram

Caption: Figure 1: Strategic disconnection showing the conversion of L-Serine to the morpholine core via the 5-oxo intermediate to prevent polymerization.

Detailed Experimental Protocols

Step 1: Preparation of N-Benzyl-L-Serine Methyl Ester

Direct alkylation of serine is prone to over-alkylation. We utilize a reductive amination approach which is cleaner at scale.

Reagents:

-

L-Serine Methyl Ester HCl (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Triethylamine (Et3N) (1.0 eq)

-

Sodium Borohydride (NaBH4) (1.1 eq)

-

Methanol (Solvent, 10 vol)

Protocol:

-

Neutralization: Charge L-Serine Methyl Ester HCl and Methanol into the reactor. Cool to 0°C. Add Et3N slowly to liberate the free amine.

-

Imine Formation: Add Benzaldehyde dropwise, maintaining temperature <10°C. Stir for 2 hours at 20–25°C to ensure complete imine formation (monitor by TLC/HPLC).

-

Reduction: Cool the mixture to 0°C. Add NaBH4 portion-wise. Caution: Hydrogen gas evolution. Maintain internal temperature <5°C.

-

Workup: Quench with water. Evaporate Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM). Dry organic layer (Na2SO4) and concentrate.[2]

-

Yield Target: 85–90% (Pale yellow oil). Used directly in the next step.

Step 2: Formation of the Morpholinone Core (The "Brown" Cyclization)

This step constructs the ring. We use chloroacetyl chloride to form the amide, followed by base-induced etherification.

Reagents:

-

N-Benzyl-L-Serine Methyl Ester (from Step 1)

-

Chloroacetyl Chloride (1.2 eq)

-

Potassium tert-butoxide (KOtBu) (2.2 eq) or NaH

-

THF (Anhydrous, 15 vol)

Protocol:

-

Acylation: Dissolve the starting material in THF/DCM. Cool to -10°C. Add Chloroacetyl chloride and a base (e.g., Et3N) to form the N-chloroacetyl intermediate.

-

Cyclization (Critical Step): Cool the solution of the intermediate to 0°C. Slowly add a solution of KOtBu in THF. The alkoxide generated at the serine hydroxyl group attacks the alkyl chloride intramolecularly.

-

Note: Strict temperature control is required to prevent elimination side reactions.

-

-

Quench: Pour into cold saturated NH4Cl solution.

-

Isolation: Extract with Ethyl Acetate. Wash with brine. Concentrate to yield (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid methyl ester.

-

Purification: Recrystallize from EtOAc/Hexanes if necessary.

Step 3: Reduction of Lactam to Morpholine

The removal of the C5 carbonyl is the most challenging step. Borane-THF is preferred over LiAlH4 for safety profiles at scale, though Red-Al is a viable industrial alternative.

Reagents:

-

(S)-4-Benzyl-5-oxomorpholine-3-carboxylate (1.0 eq)

-

Borane-THF complex (1M solution) (3.0 eq)

-

Methanol (for quench)

-

6N HCl (for hydrolysis)

Protocol:

-

Inertion: Purge reactor with N2. Charge starting material and anhydrous THF.

-

Addition: Add BH3·THF dropwise at 0°C.

-

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor disappearance of the amide carbonyl peak via IR or HPLC.

-

Quench (Exothermic): Cool to 0°C. Carefully add Methanol to destroy excess borane.

-

Hydrolysis: Add 6N HCl and reflux for 1 hour. This breaks the boron-amine complex and hydrolyzes the methyl ester to the carboxylic acid simultaneously.

-

Isolation (Isoelectric Point):

-

Filtration: Filter the white solid, wash with cold water and acetone.

Process Safety & Scale-up (Critical Control Points)

The following logic diagram illustrates the decision-making process for handling the reduction step, which is the highest safety risk.

Caption: Figure 2: Safety assessment for the reduction of the lactam intermediate. Borane or Red-Al is preferred over LAH for thermal control.

Key Scale-Up Parameters:

-

Hydrogen Management: Steps 1 (NaBH4) and 3 (BH3) generate significant H2 gas. Reactors must have adequate headspace and venting capacity.

-

Thermal Runaway: The cyclization (Step 2) is exothermic. Dosing of base must be gravimetrically controlled linked to reactor temperature probes.

-

Purification: Avoid silica gel chromatography. The protocol relies on the zwitterionic nature of the final product for precipitation at pH 5.5.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water (0.1% TFA) |

| Chiral Purity (ee) | > 99.0% | Chiral HPLC (Daicel Chiralpak AD-H) |

| 1H NMR | Conforms to structure | 400 MHz, D2O/NaOD |

| Residual Solvents | < 5000 ppm (MeOH/THF) | GC-HS |

| Water Content | < 1.0% | Karl Fischer |

References

-

Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates.[1] Journal of the Chemical Society, Perkin Transactions 1, 2577–2580. Link

-

Brands, K. M., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. Link

-

Duo, M., et al. (2012). Improved Enantioselective Synthesis of Protected (3S,4S)-4-Amino-3,5-dihydroxypentanoic Acid.[1] Synthetic Communications, 42(13), 1936-1943. (Validating the serine-lactam reduction strategy). Link

-

Patent CN102617503A. (2012). Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (Describes the industrial application of the serine route). Link

Disclaimer: This Application Note is for research and development purposes. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE. Scale-up requires specific hazard analysis (HAZOP).

Sources

(S)-4-Benzyl-3-morpholinecarboxylic Acid: A Chiral Scaffold for Advanced Medicinal Chemistry Applications

Introduction: The Strategic Value of the Chiral Morpholine Scaffold